

chemical structure and properties of azathioprine

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Chemical Structure and Properties of Azathioprine

Chemical and Physical Properties

Azathioprine is a synthetic purine analogue, functioning as an immunosuppressive antimetabolite.[1] It is an imidazolyl derivative of 6-mercaptopurine (6-MP) and shares many of its biological effects.[1][2] Chemically, it is identified as 6-[(1-Methyl-4-nitro-1H-imidazol-5-yl)thio]-1H-purine.[2][3] The substance appears as pale yellow crystals or a yellowish powder. It is a prodrug that is converted in the body to its active metabolites, primarily 6-mercaptopurine.

Data Presentation: Chemical and Physical Properties

The key chemical and physical properties of **azathioprine** are summarized in the table below.



Property	Value	Reference(
IUPAC Name	6-(3-methyl-5-nitroimidazol-4- yl)sulfanyl-7H-purine	
CAS Number	446-86-6	
Molecular Formula	C ₉ H ₇ N ₇ O ₂ S	-
Molecular Weight	277.27 g/mol	-
Appearance	Pale yellow solid/crystals	-
Melting Point	238–245 °C (decomposes)	-
Solubility	- Practically insoluble in water- Slightly soluble in ethanol and chloroform- Soluble in alkaline aqueous solutions (e.g., dilute sodium hydroxide)- Soluble in DMSO and dimethylformamide	_
рКа	7.87 - 8.2	-

Mechanism of Action

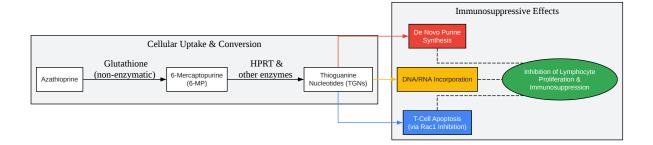
Azathioprine is a prodrug with no intrinsic activity; its immunosuppressive effects are mediated by its metabolites. Upon administration, **azathioprine** is cleaved, primarily non-enzymatically by glutathione and other sulfhydryl compounds, into 6-mercaptopurine (6-MP) and a methylnitroimidazole moiety. The therapeutic activity of **azathioprine** stems from the subsequent metabolic conversion of 6-MP into thioguanine nucleotides (TGNs).

The primary mechanisms of action are:

• Inhibition of de novo Purine Synthesis: The 6-MP metabolite, thioinosine 5'-monophosphate (TIMP), inhibits several enzymes in the de novo purine synthesis pathway, particularly amidophosphoribosyltransferase, the first committed step. This blockade halts the production of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are essential for DNA and RNA synthesis. Rapidly proliferating cells, such as lymphocytes, are highly dependent on this pathway and are therefore strongly affected.



- Incorporation into Nucleic Acids: TIMP is further metabolized to thioguanosine triphosphate (TGTP) and thiodeoxyguanosine triphosphate (dTGTP). These fraudulent nucleotides are incorporated into RNA and DNA, respectively, leading to disruption of nucleic acid structure and function, cell cycle arrest, and ultimately, apoptosis.
- Induction of T-Cell Apoptosis via Rac1 Inhibition: A key mechanism involves the modulation of T-cell signaling. The active metabolite 6-thioguanine triphosphate (6-ThioGTP) binds to the small GTPase, Rac1, a critical component of the CD28 co-stimulatory signaling pathway in T-lymphocytes. This binding inhibits Rac1 activation, which in turn blocks downstream signaling cascades involving MEK, NF-κB, and the anti-apoptotic protein Bcl-xL. This effectively converts a co-stimulatory survival signal into an apoptotic signal, leading to the programmed cell death of activated T-cells.



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Caption: Logical workflow of **Azathioprine**'s conversion and subsequent mechanisms of action.

Metabolic Pathways

The metabolism of **azathioprine** is complex, involving competing enzymatic pathways that determine the balance between therapeutic efficacy and toxicity. After its initial conversion to 6-MP, the metabolic fate is governed by three key enzymes.

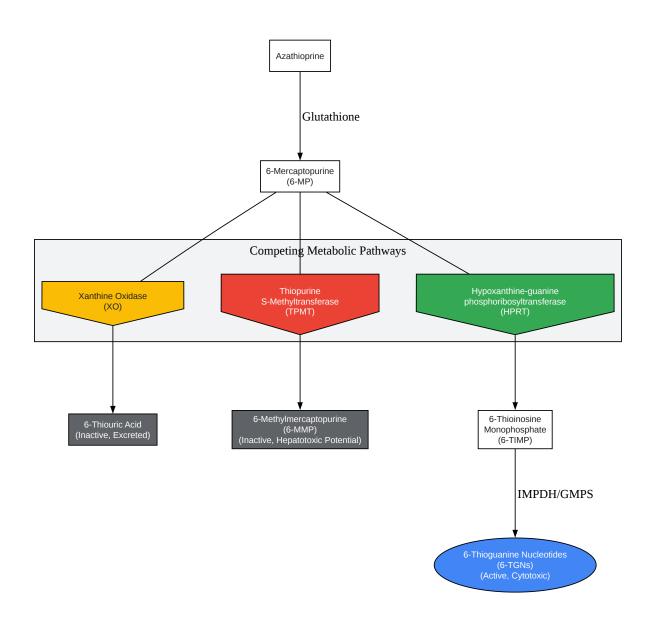


Key Enzymes and Metabolites

Enzyme	Abbreviation	Function	Metabolite(s) Produced	Clinical Relevance
Thiopurine S- methyltransferas e	TPMT	Catalyzes the S-methylation of 6-MP and other thiopurine intermediates, leading to inactive metabolites.	6- methylmercaptop urine (6-MMP)	Genetic polymorphism leads to variable enzyme activity, affecting toxicity risk (myelosuppressi on).
Xanthine Oxidase	ХО	Oxidizes 6-MP to an inactive metabolite that is excreted.	6-thiouric acid (6- TUA)	Inhibition by allopurinol increases 6-MP levels, enhancing both efficacy and toxicity.
Hypoxanthine- guanine phosphoribosyltr ansferase	HPRT	Anabolic "salvage" pathway that converts 6-MP into thioinosine monophosphate (TIMP), the precursor to active TGNs.	Thioinosine monophosphate (TIMP) -> 6- thioguanine nucleotides (6- TGNs)	This is the primary pathway for the formation of the therapeutically active metabolites.

The interplay between these enzymes is critical. High TPMT activity can shunt 6-MP towards the inactive 6-MMP, potentially reducing the formation of active 6-TGNs and leading to therapeutic resistance. Conversely, low or deficient TPMT activity directs more 6-MP down the HPRT pathway, increasing 6-TGN levels and the risk of severe, life-threatening myelosuppression.





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Caption: The metabolic conversion of **azathioprine** into active and inactive metabolites.

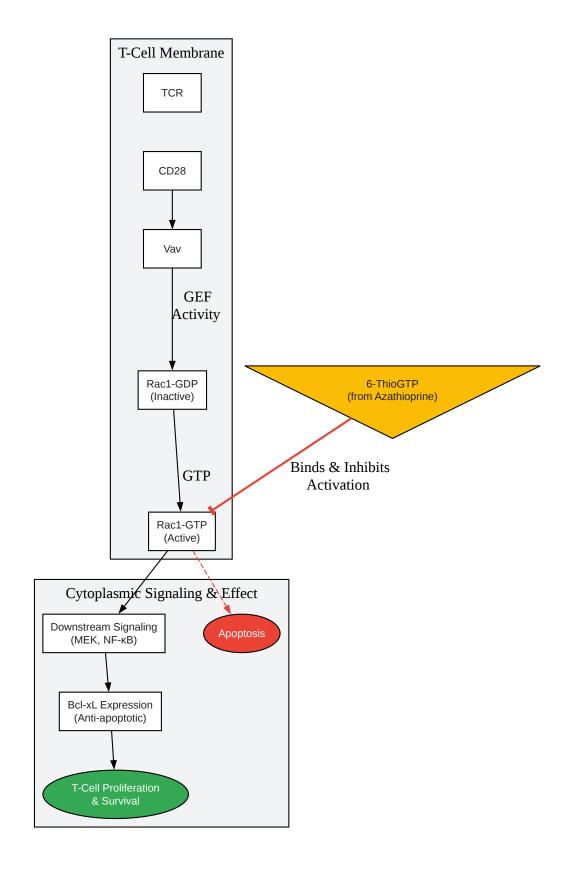


Pharmacodynamics and Pharmacogenetics

The primary pharmacodynamic effect of **azathioprine** is immunosuppression, achieved by reducing the number and function of circulating T- and B-lymphocytes. The cytotoxic effects are most pronounced on actively replicating cells, explaining its relative specificity for the lymphocyte populations undergoing clonal expansion after antigen presentation. As previously described, the inhibition of Rac1 in activated T-cells is a key pharmacodynamic mechanism that contributes to its efficacy in autoimmune diseases and transplant rejection.

Pharmacogenetics, specifically variations in the TPMT gene, profoundly influence **azathioprine**'s pharmacodynamics. Individuals who are homozygous deficient for TPMT (approx. 0.3% of the population) have a very high risk of severe toxicity due to the accumulation of 6-TGNs. Heterozygous individuals (approx. 11%) have intermediate enzyme activity and may also require dose adjustments. Therefore, TPMT genotyping or phenotyping is often recommended before initiating therapy.





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Caption: Azathioprine metabolite (6-ThioGTP) inhibits Rac1, blocking T-cell co-stimulation.



Pharmacokinetic Properties

Azathioprine is well-absorbed following oral administration. Due to its extensive and rapid metabolism, plasma levels of the parent drug are low and do not correlate well with clinical effects. The therapeutic and toxic effects are more closely related to the intracellular concentrations of thiopurine nucleotide metabolites in tissues.

Parameter	Value	Reference(s)
Bioavailability	Well absorbed orally	_
Time to Peak (Tmax)	1-2 hours (for parent drug/metabolites)	
Protein Binding	~30%	_
Metabolism	Hepatic and intracellular conversion to 6-MP and subsequent metabolites	
Elimination Half-life	~5 hours (decay rate for all ³⁵ S-containing metabolites)	
Excretion	Primarily renal, as inactive metabolites (e.g., 6-thiouric acid)	_

Experimental Protocols

Protocol: Determination of Azathioprine Metabolites by HPLC-UV

This protocol outlines a high-performance liquid chromatography (HPLC) method with UV detection for the simultaneous quantification of the key metabolites 6-thioguanine (hydrolyzed from 6-TGNs) and 6-methylmercaptopurine (hydrolyzed from 6-MMPr) in red blood cells.

1. Sample Preparation (Erythrocyte Lysate): a. Collect whole blood in EDTA tubes. b. Isolate red blood cells (RBCs) by centrifugation and removal of plasma and buffy coat. c. Lyse the RBCs with a suitable lysing agent. d. To the lysate, add dithiothreitol (DTT) to protect the



sulfhydryl groups of the metabolites. e. Add an internal standard (e.g., 5-bromouracil). f. Precipitate proteins and hydrolyze the nucleotide metabolites to their base forms (6-TG and 6-MMP) by adding perchloric acid. g. Centrifuge to pellet the precipitated protein and collect the supernatant for analysis.

- 2. Chromatographic Conditions: a. HPLC System: A standard HPLC system with a tunable UV detector. b. Column: Waters Cortecs C18 column (2.1 × 150 mm, 2.7 μm) or equivalent reverse-phase column. c. Mobile Phase: A linear gradient using: i. Solvent A: Water with 0.01 mol/L ammonium acetate and 0.2% acetic acid. ii. Solvent B: Methanol. d. Flow Rate: 0.45 mL/min. e. Detection Wavelengths: i. 340 nm for 6-thioguanine (6-TG). ii. 303 nm for 6-methylmercaptopurine (6-MMP). f. Run Time: Approximately 5.5 10 minutes.
- 3. Quantification: a. Prepare calibration curves using standards of known concentrations for 6-TG (e.g., 0.15 to 15 μ mol/L) and 6-MMP (e.g., 1 to 100 μ mol/L). b. Construct the curves by plotting the peak area ratio (analyte/internal standard) against concentration. c. Quantify the metabolite concentrations in the patient samples by interpolating their peak area ratios from the calibration curve.

Protocol: Measurement of Thiopurine S-Methyltransferase (TPMT) Activity

This protocol describes a common method for determining TPMT enzyme activity in red blood cells, which serves as a proxy for systemic TPMT status. The assay measures the rate of conversion of 6-MP to 6-MMP.

- 1. Reagents and Materials: a. Red blood cell lysate (prepared as in 6.1a-c). b. Substrate solution: 6-mercaptopurine (6-MP). c. Co-factor solution: S-adenosyl-L-methionine (SAM), the methyl group donor. d. Reaction buffer (e.g., phosphate buffer with DTT). e. Stopping reagent (e.g., perchloric acid). f. HPLC system for quantification of the product, 6-MMP.
- 2. Enzyme Reaction: a. Pre-incubate a known amount of RBC lysate protein with the reaction buffer at 37°C. b. Initiate the reaction by adding the substrate (6-MP) and co-factor (SAM) solutions. c. Incubate the mixture at 37°C for a defined period (e.g., 60 minutes). d. Terminate the reaction by adding the stopping reagent (perchloric acid). e. Centrifuge to remove precipitated proteins.

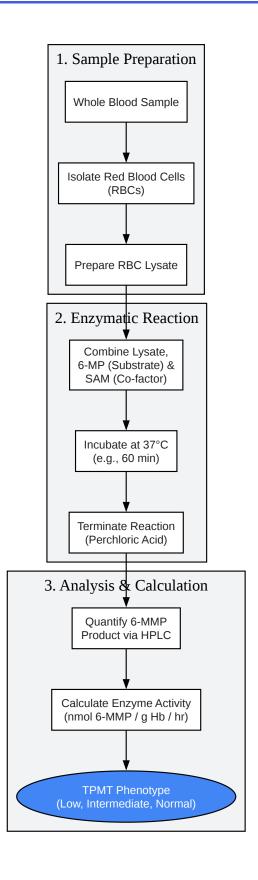
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- 3. Quantification of Product (6-MMP): a. Analyze the supernatant from step 2d using an established HPLC method (similar to the one described in section 6.1) to quantify the amount of 6-MMP produced.
- 4. Calculation of Activity: a. Calculate the amount of 6-MMP produced per unit of time per unit of hemoglobin or protein in the lysate. b. Express the TPMT activity in units such as pmol of 6-MMP / 10⁸ RBCs / hour or U/mL.





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Caption: Experimental workflow for the measurement of TPMT enzyme activity in RBCs.



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